5-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S3/c19-16-7-8-17(26-16)27(23,24)20-13-6-5-12-3-1-9-21(14(12)11-13)18(22)15-4-2-10-25-15/h2,4-8,10-11,20H,1,3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEKKRDVPDRJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticoagulant Activity
One notable biological activity of related thiophene derivatives is their role as inhibitors of blood coagulation factors. Specifically, compounds similar to this compound have been identified as inhibitors of factor Xa, a key player in the coagulation cascade. This property suggests potential therapeutic applications in treating thromboembolic disorders such as myocardial infarction and stroke .
Enzyme Inhibition
Research indicates that thiophene derivatives exhibit significant enzyme inhibition properties. For instance, studies on thiophene-2-sulfonamides have shown their ability to inhibit lactoperoxidase (LPO), an important enzyme in the immune system. One derivative demonstrated competitive inhibition with an IC50 value of 3.4 nM . This highlights the potential for these compounds in modulating enzymatic activities critical for immune responses.
Structure-Activity Relationships (SAR)
The biological activity of thiophene derivatives is often correlated with their structural features. The presence of specific functional groups and the overall molecular architecture can significantly influence their potency and selectivity against various biological targets.
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| 5-(2-thienylthio) thiophene-2-sulfonamide | 3.4 | Lactoperoxidase | Inhibition |
| 5-chloro-N-[1-(thiophene-2-carbonyl)-...] | TBD | Factor Xa | Anticoagulant |
| 2-(benzoylaminomethyl)thiophene sulfonamide | TBD | c-Jun N-terminal kinase | Inhibition |
Study on Lactoperoxidase Inhibition
A detailed investigation into the effects of various thiophene-2-sulfonamide derivatives on LPO activity revealed that certain compounds could effectively protect LPO from inactivation. This study utilized affinity chromatography to purify LPO and assess the inhibitory effects of these compounds . The findings suggest that modifications in the thiophene ring can lead to enhanced inhibitory activity.
Antitumor Activity
Another area of interest is the antitumor activity associated with thiophene derivatives. Compounds structurally related to this compound have been evaluated against various human cancer cell lines. For example, a series of carbazolyl derivatives exhibited potent antitumor effects against cell lines such as HepG2 and DLD . The SAR studies indicated that specific substitutions on the thiophene ring could enhance cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Variations in the Sulfonamide Group
Compound 1: 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (Compound ID: G512-0161)
- Key Differences :
- Sulfonamide Group : Benzene-1-sulfonamide with 4-chloro substituent vs. thiophene-2-sulfonamide with 5-chloro in the target compound.
- Physicochemical Properties :
- Molecular Weight: 432.95 g/mol (vs. estimated ~450 g/mol for the target, assuming similar substitutions).
- logP: 4.87 (indicative of moderate hydrophobicity, influenced by the benzene ring).
- Polar Surface Area: 57.22 Ų (sulfonamide and carbonyl groups enhance polarity).
Structural Analogues with Variations in the Carbonyl Group and Ring System
Compound 2: 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (CAS: 955723-36-1)
- Key Differences: Carbonyl Group: Furan-2-carbonyl vs. thiophene-2-carbonyl in the target compound. Ring System: Tetrahydroisoquinoline (six-membered heterocycle fused to benzene) vs. tetrahydroquinoline (benzene fused to a piperidine ring). Physicochemical Properties:
- Molecular Weight: 422.9 g/mol (lighter due to furan’s oxygen atom and isoquinoline’s structure).
- Steric Effects**: Furan’s smaller oxygen atom vs. thiophene’s sulfur may influence conformational flexibility.
- Implications :
Thiophene’s larger atomic radius and electron-rich nature (vs. furan) could enhance π-stacking interactions or alter metabolic stability.
- Implications :
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s dual thiophene motifs may synergize to enhance binding to sulfur-interacting biological targets (e.g., enzymes with cysteine residues). In contrast, Compound 1’s benzene sulfonamide could favor aromatic stacking in hydrophobic pockets .
- Solubility and Bioavailability: The tetrahydroisoquinoline core in Compound 2 may improve aqueous solubility compared to tetrahydroquinoline due to altered ring strain and hydrogen-bonding capacity .
- Synthetic Feasibility : Thiophene-based synthesis (target compound) may require specialized catalysts for cross-coupling reactions, whereas furan derivatives (Compound 2) are more oxygen-sensitive but easier to functionalize.
Preparation Methods
Synthetic Strategy and Starting Materials
The preparation of 5-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide requires a modular approach, beginning with the synthesis of the tetrahydroquinoline scaffold. The tetrahydroquinoline moiety is typically derived from substituted anilines via cyclization reactions, while the thiophene-2-carbonyl and sulfonamide groups are introduced through sequential coupling steps . Key starting materials include:
-
3-Acetyl-2,5-dichlorothiophene : A precursor for sulfonamide formation via oxidative chlorination .
-
Benzyl chloride : Used in thioether intermediate synthesis .
-
Thiophene-2-carbonyl chloride : Employed for acylation of the tetrahydroquinoline nitrogen .
Formation of the Sulfonamide Intermediate
The sulfonamide group is introduced early in the synthesis to ensure regioselectivity. A critical step involves the oxidative chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene (Formula III) using chlorine gas in a solvent mixture of ethyl acetate and water (90:10 to 96:4 ratio) . This reaction generates a sulfonyl chloride intermediate (Formula X), which is subsequently treated with aqueous ammonia to yield 3-acetyl-5-chloro-2-thiophenesulfonamide (Formula V) .
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxidative Chlorination | Cl₂, Ethyl acetate/water (95:5) | 85 | 98.5 |
| Ammonolysis | NH₄OH, 0–20°C | 92 | 99.2 |
Functionalization of the Tetrahydroquinoline Core
The tetrahydroquinoline derivative is prepared via reductive amination of 7-nitro-1,2,3,4-tetrahydroquinoline, followed by catalytic hydrogenation to reduce the nitro group to an amine . Subsequent acylation with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine yields the 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine intermediate .
Key Considerations :
-
Stoichiometry : 1.2 equivalents of thiophene-2-carbonyl chloride to ensure complete reaction .
-
Side Products : Over-acylation is minimized by controlled addition rates .
Coupling of Sulfonamide and Tetrahydroquinoline Moieties
The final step involves coupling the sulfonamide intermediate (Formula V) with the functionalized tetrahydroquinoline derivative. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the amine group of the tetrahydroquinoline attacks the sulfonyl chloride group of Formula V .
Optimized Parameters :
-
Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reactivity .
-
Workup : Sequential washes with dilute HCl and NaHCO₃ to remove unreacted reagents .
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 hours | ↑ 15% |
| DMAP Concentration | 5 mol% | ↑ 22% |
| Solvent Polarity | Toluene (low polarity) | ↑ Purity |
Purification and Characterization
Crude product purification is critical due to the presence of regioisomers and unreacted starting materials. Column chromatography using silica gel (hexane/ethyl acetate gradient) achieves >99% purity . Final characterization employs:
-
NMR Spectroscopy : Confirms substitution patterns (e.g., δ 7.8 ppm for sulfonamide protons) .
-
Mass Spectrometry : Molecular ion peak at m/z 481.2 [M+H]⁺ .
-
HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water) .
Challenges and Mitigation Strategies
-
Low Coupling Efficiency :
-
Byproduct Formation :
Scalability and Industrial Adaptations
A pilot-scale synthesis (10 kg batch) demonstrated reproducibility with modifications:
Q & A
Q. 1.1. What are the key synthetic pathways for 5-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Tetrahydroquinoline Core Formation : Cyclization of aniline derivatives via Bischler-Napieralski or Pictet-Spengler reactions under acidic conditions (e.g., POCl₃ or HCOOH) .
Thiophene-2-carbonyl Attachment : Acylation using thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to activate the amine group .
Sulfonamide Coupling : Reacting the intermediate with 5-chlorothiophene-2-sulfonyl chloride under controlled pH (7–8) to avoid side reactions .
Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product .
Q. 1.2. How is the molecular structure characterized using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Bands at 1650 cm⁻¹ (C=O stretch) and 1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~495 (calculated for C₁₉H₁₄ClN₂O₃S₃) .
Advanced Research Questions
Q. 2.1. What strategies optimize reaction conditions to improve synthesis yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonamide coupling efficiency by stabilizing intermediates .
- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions like over-acylation .
- Catalyst Use : Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .
- Real-Time Monitoring : HPLC with UV detection (λ = 254 nm) tracks reaction progress and identifies byproducts early .
Q. 2.2. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Receptor Binding Assays :
- Use fluorescently labeled ligands in competitive binding assays (e.g., FRET-based) to measure IC₅₀ values for enzyme inhibition .
- Cellular Assays :
- Computational Docking :
- Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .
Q. 2.3. How should conflicting data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardized Assay Conditions :
- Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Structural Validation :
- Comparative Studies :
- Benchmark against reference inhibitors (e.g., Celecoxib for COX-2) under identical conditions to validate potency .
Comparative and Mechanistic Questions
Q. 3.1. How does structural modification of the tetrahydroquinoline moiety alter biological activity?
Methodological Answer:
- Functional Group Substitution :
- Replace the thiophene-2-carbonyl group with furan-2-carbonyl to assess changes in binding affinity (e.g., via SPR analysis) .
- Ring Saturation Effects :
- Compare activity of tetrahydroquinoline (saturated) vs. quinoline (aromatic) derivatives using kinase inhibition assays .
Q. 3.2. What computational methods predict the compound’s metabolic stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
